1-Dimethylamino-2-nitroethylene
Overview
Description
1-Dimethylamino-2-nitroethylene is an organic compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol . It is known for its unique chemical structure, which includes both a dimethylamino group and a nitro group attached to an ethylene backbone. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
1-Dimethylamino-2-nitroethylene can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is typically carried out in methanol at 80°C for one hour . After the reaction, the mixture is cooled to around 0°C to precipitate the solid product, which is then filtered and dried to obtain this compound with a high yield .
Chemical Reactions Analysis
1-Dimethylamino-2-nitroethylene undergoes various chemical reactions, including:
Addition-Elimination Reactions: It reacts with indoles to form 3-(2-nitrovinyl)indoles.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of the nitro group, which is a good leaving group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common reagents used in these reactions include indoles, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dimethylamino-2-nitroethylene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as high energy density materials for propellants.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-2-nitroethylene involves its ability to undergo addition-elimination reactions, particularly with nucleophiles like indoles . The nitro group acts as an electron-withdrawing group, making the ethylene carbon more electrophilic and susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Dimethylamino-2-nitroethylene can be compared with other nitroethylene derivatives, such as:
2-Nitroethylene: Lacks the dimethylamino group, making it less reactive in certain nucleophilic addition reactions.
1-Nitro-2-(dimethylamino)ethylene: Similar structure but different reactivity due to the position of the nitro and dimethylamino groups.
The presence of both the dimethylamino and nitro groups in this compound makes it unique and versatile for various chemical reactions and applications .
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-nitroethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVQYWMFZTKMX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878745 | |
Record name | 1-Dimethylamino-2-nitroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-92-7, 73430-27-0 | |
Record name | 1-(Dimethylamino)-2-nitroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | dimethyl[(E)-2-nitroethenyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-dimethylamino-2-nitroethylene a useful reagent in organic synthesis?
A1: this compound functions as a versatile building block for incorporating nitroalkenes and nitroaromatics into more complex molecules. [] This reactivity stems from the electron-withdrawing nitro group conjugated with the electron-donating dimethylamino group, leading to unique reactivity with both nucleophiles and electrophiles.
Q2: Can you provide specific examples of reactions where this compound acts as a key synthetic intermediate?
A2: Certainly! this compound reacts with aldehydes, followed by treatment with pyrrolidinium acetate, to generate 3-substituted 1-nitro-4-pyrrolidino-1,3-butadienes. [] These intermediates can be further reacted with enamines or acetylenecarboxylic acid esters under heat to produce substituted nitroaromatics. []
Q3: What about its reactivity with esters and lactones?
A3: this compound reacts with lithium salts of carboxylic esters and lactones possessing an α-methylene group. [] This reaction forms aci-nitroethylidene or aci-nitropropylidene derivatives, which can be converted to keto esters upon treatment with silica gel. []
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group creates a push-pull system within the molecule. This electronic configuration significantly influences the chemical shifts of C-2 and 2-H, directly correlating with the enamine's reactivity. []
Q5: Are there any interesting spectroscopic features associated with this compound?
A5: Yes, 13C NMR studies reveal that the methyl groups in this compound are nonequivalent due to restricted rotation around the N–C-1 bond. [] This restriction is attributed to extensive delocalization caused by the push-pull system. [] Similar, though less pronounced, nonequivalence is observed in the corresponding pyrrolidino and morpholino enamines. []
Q6: Beyond nitroaromatics, what other interesting compounds can be synthesized using this compound?
A6: this compound can be used in the synthesis of (4-nitro-1,2,3-triazolyl)furoxans. [] This is achieved through a regioselective [3 + 2] cycloaddition reaction with 4-azidofuroxans under p-TSA catalysis. [] These resulting compounds have shown potential as NO donors in various concentrations, presenting opportunities for drug design and biomedical applications. []
Q7: What about reactions with phosphonium ylides?
A7: this compound reacts with phosphonium ylides resulting in a nitro-vinylation of the starting ylide. [] This reaction highlights the versatility of this compound in reacting with various nucleophilic species. []
Q8: Has the gas-phase reactivity of this compound been studied?
A8: Yes, studies using a multiphase kinetics model (KM-GAP) have investigated the gas-solid kinetics of this compound reacting with ozone. [] Interestingly, the presence of both the nitro and amino group in this compound seems to have counterbalancing effects on the reaction rate with ozone. []
Q9: What are some common synthetic routes to access this compound?
A9: this compound can be synthesized through several methods:
- Reaction of N,N-dimethylformamide diethyl acetal with nitromethane. []
- Reaction of the N,N-dimethylformamide-dimethyl sulfate complex with nitromethane. []
- Condensation of triethyl orthoformate with nitromethane in the presence of DMF. []
- Addition-elimination reaction of 1-nitro-2-phenylthioethylene with dimethylamine. []
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